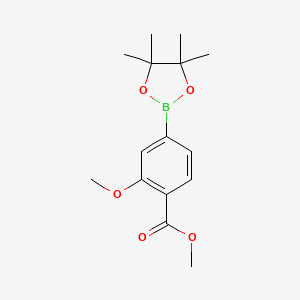

Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 603122-40-3, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name reflects the hierarchical priority system where the benzoate ester serves as the principal functional group, with the methoxy and dioxaborolan substituents named as substituted groups attached to the benzene ring system.

The molecular formula C₁₅H₂₁BO₅ indicates a complex structure containing fifteen carbon atoms, twenty-one hydrogen atoms, one boron atom, and five oxygen atoms, yielding a molecular weight of 292.14 daltons. The MDL number MFCD06797992 provides an additional standardized identifier used in chemical databases and inventory systems. PubChem compound identification number 22171502 serves as the primary reference for this compound in the National Center for Biotechnology Information chemical database.

Table 1: Chemical Identifiers and Registry Information

The systematic name construction follows established rules where the longest carbon chain containing the principal functional group (benzoate ester) forms the base name. The methoxy substituent at position 2 and the tetramethyl-dioxaborolan substituent at position 4 are named according to their structural complexity and attachment points on the benzene ring. This nomenclatural approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Molecular Topology and Functional Group Arrangement

The molecular topology of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits a sophisticated arrangement of functional groups that defines its chemical reactivity and physical properties. The SMILES notation COC(=O)c1ccc(cc1OC)B2OC(C)(C)C(C)(C)O2 provides a linear representation of the molecular connectivity, revealing the spatial relationships between different structural components. The compound features a benzene ring as the central aromatic scaffold, with three distinct substituents strategically positioned to create specific electronic and steric environments.

The benzoate ester functionality occupies position 1 of the benzene ring, consisting of a carbonyl group directly attached to the aromatic system and an oxygen atom linking to a methyl group. This arrangement creates an electron-withdrawing effect on the aromatic ring through resonance and inductive mechanisms. The methoxy group at position 2 introduces electron-donating character through resonance, creating an electron-rich environment adjacent to the ester functionality. The dioxaborolan substituent at position 4 represents the most structurally complex component, featuring a six-membered ring containing boron and two oxygen atoms, with four methyl groups providing steric bulk and electronic stabilization.

Table 2: Functional Group Analysis and Positioning

| Position | Functional Group | Electronic Effect | Steric Contribution |

|---|---|---|---|

| 1 | Methyl ester | Electron-withdrawing | Minimal |

| 2 | Methoxy group | Electron-donating | Low |

| 4 | Tetramethyl-dioxaborolan | Electron-withdrawing | High |

The InChI representation InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(17)19-6)12(9-10)18-5/h7-9H,1-6H3 provides a standardized description of the molecular connectivity and hydrogen distribution. This notation reveals that the aromatic protons are located at positions corresponding to the benzene ring carbons, while the aliphatic hydrogen atoms are distributed among the methyl groups of both the methoxy substituent and the tetramethyl groups of the dioxaborolan ring system.

The molecular geometry around the boron center adopts a tetrahedral configuration due to the sp³ hybridization resulting from coordination to two oxygen atoms within the dioxaborolan ring. The four methyl groups attached to the carbon atoms adjacent to the oxygen atoms in the dioxaborolan ring create significant steric bulk around the boron center, influencing both the compound's reactivity and its ability to participate in various chemical transformations. This steric environment provides protection for the boron atom while maintaining accessibility for specific reaction pathways.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveals important structural features that influence its solid-state properties and molecular behavior. While specific crystallographic data from the search results is limited, the compound's structural complexity suggests the presence of multiple conformational states that can be adopted depending on environmental conditions and intermolecular interactions.

The dioxaborolan ring system represents a key conformational element within the molecular structure, as the six-membered ring containing boron and two oxygen atoms can adopt different chair and boat conformations. The presence of four methyl substituents on the carbon atoms adjacent to the oxygen atoms creates significant steric constraints that favor specific conformational arrangements. These steric interactions influence the overall molecular shape and affect the compound's ability to pack efficiently in crystalline lattices.

The aromatic benzene ring provides a rigid planar framework that serves as an anchor point for the various substituents. The coplanarity of the benzoate ester group with the benzene ring allows for optimal orbital overlap and conjugation, while the methoxy group at position 2 can rotate around the carbon-oxygen bond to adopt different orientational preferences. The large dioxaborolan substituent at position 4 likely adopts conformations that minimize steric clashes with neighboring substituents while maintaining favorable electronic interactions.

Table 3: Conformational Considerations and Structural Features

| Structural Element | Conformational Flexibility | Dominant Factors |

|---|---|---|

| Benzene ring | Rigid planar | Aromatic stabilization |

| Dioxaborolan ring | Moderate flexibility | Steric interactions from methyl groups |

| Methoxy group | High rotational freedom | Minimal steric constraints |

| Ester functionality | Limited rotation | Conjugation with aromatic ring |

The crystalline packing arrangements likely involve intermolecular interactions such as van der Waals forces between the methyl groups of different molecules, as well as potential dipole-dipole interactions involving the ester carbonyl and methoxy oxygen atoms. The bulky nature of the tetramethyl-dioxaborolan substituent may prevent close packing of molecules, resulting in lower density crystalline structures with significant void spaces.

Isotopic Labeling Studies Including Deuterated Derivatives

Isotopic labeling represents a powerful approach for studying the chemical behavior and synthetic utility of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, particularly through the incorporation of deuterium atoms at strategic positions within the molecular framework. Recent developments in deuteration methodologies have established efficient protocols for introducing deuterium labels into aromatic and aliphatic positions of complex organic molecules. The structural features of this boronic ester make it an attractive target for isotopic labeling studies, as multiple sites within the molecule can potentially accommodate deuterium substitution.

The aromatic ring system provides several potential sites for deuterium incorporation through hydrogen-isotope exchange reactions. Advanced catalytic systems using iridium and platinum complexes have demonstrated effectiveness in achieving selective aromatic deuteration under mild conditions. The electron-rich nature of the benzene ring, influenced by the methoxy substituent at position 2, creates favorable conditions for electrophilic deuteration processes. The specific regiochemistry of deuterium incorporation can be controlled through careful selection of reaction conditions and catalytic systems.

Deborylation protocols offer an alternative pathway for deuterium incorporation at the position currently occupied by the dioxaborolan substituent. Iridium-catalyzed deborylation reactions using deuterium oxide as the deuterium source have shown excellent selectivity for converting boronic esters to deuterated aromatic compounds. This methodology would allow for the preparation of deuterated derivatives where the boron-containing substituent is replaced with a deuterium atom, providing access to specifically labeled aromatic compounds.

Table 4: Potential Deuteration Sites and Methodologies

| Target Position | Deuteration Method | Expected Selectivity | Technical Challenges |

|---|---|---|---|

| Aromatic C-H positions | Iridium-catalyzed exchange | High | Regioselectivity control |

| Methoxy methyl group | Base-catalyzed exchange | Moderate | Competing aromatic exchange |

| Dioxaborolan position | Deborylation with D₂O | Excellent | Preservation of other functionalities |

| Ester methyl group | Direct synthesis from labeled precursors | Complete | Availability of labeled starting materials |

The methyl groups within the dioxaborolan ring system represent additional targets for deuterium incorporation, although the steric hindrance around these positions may require more forcing conditions or specialized catalytic systems. The development of labeled derivatives through this approach would provide valuable tools for mechanistic studies and metabolic investigations. The aliphatic nature of these methyl groups makes them suitable targets for base-catalyzed hydrogen-isotope exchange reactions under appropriate conditions.

Properties

IUPAC Name |

methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(17)19-6)12(9-10)18-5/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXFFOKAQZEDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623194 | |

| Record name | Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-40-3 | |

| Record name | Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the formation of the boronate ester group on a suitably substituted aromatic precursor. The most common approach is the palladium-catalyzed borylation of an aryl halide or aryl triflate derivative bearing the methyl ester and methoxy substituents.

Key Reaction: Palladium-Catalyzed Miyaura Borylation

-

- Methyl 2-methoxy-4-halobenzoate (commonly bromide or iodide)

- Bis(pinacolato)diboron (B2pin2) as the boron source

-

- Palladium catalysts such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with appropriate phosphine ligands (e.g., SPhos, dppf)

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: Typically 80–90 °C

- Reaction time: 12–24 hours under inert atmosphere (N2 or Ar)

Mechanism:

The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Example Procedure

A representative procedure adapted from literature for a closely related compound (methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) is as follows:

| Reagent | Amount | Equivalents |

|---|---|---|

| Methyl 2-bromo-5-chlorobenzoate | 3.15 g (12.63 mmol) | 1 |

| Bis(pinacolato)diboron | 5.35 g (13.89 mmol) | 1.1 |

| Pd(dppf)Cl2·DCM | 413 mg (0.51 mmol) | 4 mol% |

| Potassium acetate (KOAc) | 3.72 g (37.89 mmol) | 3 |

| 1,4-Dioxane | 80 mL | - |

- The mixture is degassed with nitrogen and heated to 90 °C for 24 hours.

- After cooling, the reaction mixture is filtered and purified by column chromatography to yield the boronate ester product in ~74% yield.

Alternative Approaches

Use of Aryl Triflates:

Aryl triflates derived from methyl 2-methoxy-4-hydroxybenzoate can be employed as electrophiles in the palladium-catalyzed borylation, offering good reactivity and selectivity.Direct C–H Borylation:

Although less common for this substrate, direct C–H borylation using iridium catalysts may be explored for late-stage functionalization but typically requires more specialized conditions and may have regioselectivity challenges.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting aryl halide | Methyl 2-methoxy-4-bromobenzoate | Could also use iodide or triflate |

| Boron source | Bis(pinacolato)diboron (B2pin2) | Standard for pinacol boronate esters |

| Catalyst | Pd(dppf)Cl2·DCM or Pd(OAc)2 + ligand | 4 mol% typical loading |

| Base | KOAc or K3PO4 | 3 equivalents |

| Solvent | 1,4-Dioxane or THF | Anhydrous, degassed |

| Temperature | 80–90 °C | Heating for 12–24 hours |

| Atmosphere | Nitrogen or Argon | Inert to prevent oxidation |

| Yield | 70–80% | After purification |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving the boron atom.

Coupling Reactions: It is frequently used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Palladium Catalysts: Used in coupling reactions under inert atmospheres.

Major Products:

Substituted Benzoates: From substitution reactions.

Oxidized Products: Such as boronic acids from oxidation reactions.

Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Polymer Chemistry: Employed in the synthesis of novel copolymers with unique optical and electrochemical properties.

Biology and Medicine:

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate various chemical transformations, such as the formation of carbon-carbon bonds in coupling reactions . The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which drives the reaction forward .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and applications of boronate esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize the boronate via resonance, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, accelerating cross-coupling .

- Steric Effects : Bulky substituents (e.g., cyclopentyl) reduce reaction rates but improve regioselectivity in coupling reactions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s methoxy group slightly deactivates the aryl boronate compared to -CF₃ analogs but maintains compatibility with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Yield Trends :

Stability and Hydrolysis Resistance

Biological Activity

Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound with significant potential in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22BNO4

- Molecular Weight : 291.15 g/mol

- CAS Number : 2377607-01-5

- Structure : The compound features a dioxaborolane moiety, which enhances its stability and reactivity.

Biological Applications

1. Organic Synthesis

- Methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in the synthesis of various organic molecules. Its unique structure facilitates the formation of complex compounds that are essential in pharmaceutical development and agrochemicals .

2. Drug Development

- The compound plays a crucial role in medicinal chemistry by aiding researchers in creating new drug candidates with improved efficacy and reduced side effects. For instance, derivatives of this compound have shown promise against multidrug-resistant strains of bacteria and cancer cell lines .

3. Material Science

- It is utilized in formulating advanced materials such as polymers and coatings. The dioxaborolane structure contributes to enhanced properties like durability and environmental resistance .

4. Fluorescent Probes

- The compound can be employed in designing fluorescent probes for biological imaging. This application allows researchers to visualize cellular processes in real-time, facilitating advancements in cellular biology and medical diagnostics .

The biological activities of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are primarily attributed to its ability to interact with biological targets at the molecular level:

- Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit enzyme inhibitory properties that can modulate metabolic pathways .

- Cell Proliferation Inhibition : Research has shown that certain derivatives can inhibit cell proliferation in cancer models with specific IC50 values indicating their potency against tumor cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives based on methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate against Staphylococcus aureus and Mycobacterium abscessus. The results indicated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL for resistant strains .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that a derivative of this compound showed significant inhibition of growth in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM. This suggests a potential therapeutic window for treatment while sparing normal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the typical synthetic routes for preparing methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how can reaction conditions be optimized?

Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A representative method involves:

Substrate Preparation : Start with a halogenated benzoate derivative (e.g., methyl 4-bromo-2-methoxybenzoate).

Borylation : React with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., NaCO) in a solvent mixture (DME/water) at 80°C .

Purification : Use column chromatography or recrystallization.

Q. Key Optimization Parameters :

- Catalyst Loading : 1–5 mol% Pd(dppf)Cl for cost efficiency.

- Solvent Choice : DME or THF for improved solubility of boronates.

- Reaction Time : 12–24 hours for complete conversion.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use inert atmosphere (N/Ar) to prevent hydrolysis of the boronate ester.

- Storage : Keep in airtight containers at –20°C with desiccants (e.g., molecular sieves) .

- Decomposition Risks : Exposure to moisture or protic solvents (e.g., MeOH) may hydrolyze the boronate to boronic acid .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this boronate ester in cross-coupling reactions?

Answer:

- Transmetalation Step : The boronate transfers the aryl group to Pd(II) intermediates in Suzuki-Miyaura reactions, facilitated by base-mediated activation (e.g., NaCO generates borate intermediates) .

- Electronic Effects : The electron-donating methoxy group at the 2-position may slow transmetalation due to increased electron density on the aromatic ring .

- Side Reactions : Competing protodeboronation can occur if the reaction is run under acidic conditions or with excess water .

Q. Troubleshooting Tips :

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Answer: Discrepancies in catalytic yields often arise from:

- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric protection of Pd centers but may reduce accessibility for transmetalation .

- Substrate Purity : Trace impurities (e.g., residual halides) can poison catalysts. Purify via recrystallization or HPLC .

- Reaction Scale : Microwaves or flow reactors enhance reproducibility in small-scale vs. batch reactions .

Q. What strategies are effective for incorporating this compound into complex molecular architectures (e.g., macrocycles or polymers)?

Answer:

- Iterative Cross-Coupling : Use sequential Suzuki reactions to build conjugated systems.

- Protection/Deprotection : Temporarily mask the boronate with diols (e.g., pinacol) to prevent unwanted reactivity during multi-step syntheses .

- Template-Directed Synthesis : Employ metal-organic frameworks (MOFs) to pre-organize reactants for regioselective coupling .

Case Study :

In a 2024 study, this boronate ester was used to synthesize inherently chiral nor-heteracalixarenes via enantioselective intramolecular Suzuki-Miyaura reactions, achieving >90% ee with a chiral Pd catalyst .

Q. How can computational methods predict the compound’s behavior in novel reaction environments?

Answer:

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

- Solvent Effects : Use COSMO-RS to predict solubility and stability in non-polar vs. polar aprotic solvents .

- Hardness Parameters : Apply Parr-Pearson absolute hardness (η) to estimate resistance to electron transfer during catalytic cycles .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.